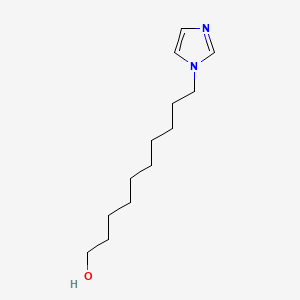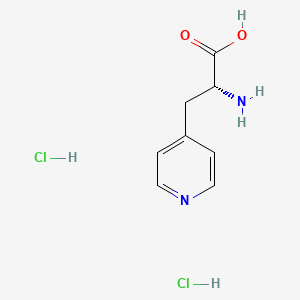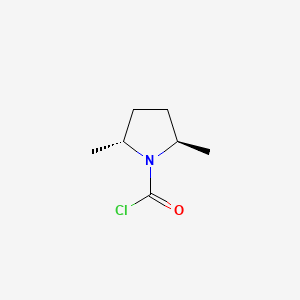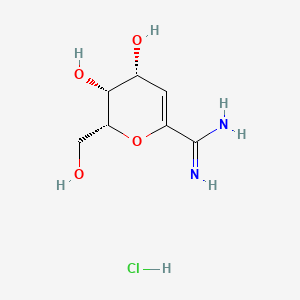
1-(10-Hydroxydecyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(10-Hydroxydecyl)imidazole is a chemical compound with the molecular formula C13H24N2O. It is an imidazole derivative, which means it contains an imidazole ring—a five-membered ring with two nitrogen atoms. Imidazole derivatives are known for their versatility and wide range of applications in various fields, including medicine, synthetic chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(10-Hydroxydecyl)imidazole typically involves the reaction of imidazole with a decyl halide, followed by hydrolysis to introduce the hydroxyl group. One common method involves the use of decyl bromide and imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. After the initial reaction, the product is hydrolyzed using a strong base like sodium hydroxide to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and green chemistry principles are often employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-(10-Hydroxydecyl)imidazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 1-(10-Oxodecyl)imidazole.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the substituent used.
Scientific Research Applications
1-(10-Hydroxydecyl)imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors and therapeutic agents.
Industry: Used in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of 1-(10-Hydroxydecyl)imidazole involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl group and the imidazole ring play crucial roles in these interactions, allowing the compound to form hydrogen bonds and coordinate with metal ions in the active sites of enzymes .
Comparison with Similar Compounds
1-Decylimidazole: Lacks the hydroxyl group, making it less polar and potentially less reactive in certain biological contexts.
1-(10-Hydroxydecyl)-2-methylimidazole: Contains an additional methyl group, which can influence its reactivity and biological activity.
1-(10-Hydroxydecyl)-4,5-dihydroimidazole: A reduced form of the imidazole ring, which can affect its chemical properties and interactions
Uniqueness: 1-(10-Hydroxydecyl)imidazole is unique due to the presence of both a long alkyl chain and a hydroxyl group, which confer distinct chemical and biological properties. The hydroxyl group enhances its solubility in water and its ability to form hydrogen bonds, while the long alkyl chain provides hydrophobic character, making it suitable for various applications .
Properties
IUPAC Name |
10-imidazol-1-yldecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c16-12-8-6-4-2-1-3-5-7-10-15-11-9-14-13-15/h9,11,13,16H,1-8,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIJCEYDSGZRHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCCCCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659777 |
Source


|
| Record name | 10-(1H-Imidazol-1-yl)decan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186788-38-5 |
Source


|
| Record name | 10-(1H-Imidazol-1-yl)decan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyanamide, [1-(3-pyridinyl)ethylidene]- (9CI)](/img/new.no-structure.jpg)




![(4AS,9aS)-1-methyl-2,3,4,4a,9,9a-hexahydro-1H-indeno[1,2-b]pyrazine](/img/structure/B573368.png)
![4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline](/img/structure/B573373.png)
